2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid
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Overview
Description
2-[(2H-1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
The synthesis of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2H-1,3-benzodioxole-5-carboxylic acid with cyclohex-1-ene-1-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability and mechanical strength.
Biological Studies: The compound has been used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. In anticancer studies, the compound has been shown to inhibit the activity of tubulin, a protein involved in cell division. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid can be compared with other benzodioxole derivatives, such as:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound has similar structural features but differs in its functional groups and applications.
2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: Another benzodioxole derivative with distinct chemical properties and biological activities.
The uniqueness of 2-[(2H-1,3-benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylcarbamoyl)cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-8-10-5-6-13-14(7-10)22-9-21-13/h5-7H,1-4,8-9H2,(H,17,18)(H,19,20) |
InChI Key |
GZFJNPHDIKTELK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C1)C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)O |
Origin of Product |
United States |
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